Benzo[b]thiophen-5-yl acetate
Overview
Description
Benzo[b]thiophen-5-yl acetate is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with an acetate group attached at the 5-position of the thiophene ring
Mechanism of Action
Target of Action
Benzothiophene derivatives have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
Benzothiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Benzothiophene derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as changes in cell growth, proliferation, and survival .
Result of Action
Benzothiophene derivatives have been shown to have a variety of effects, including antimicrobial and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophen-5-yl acetate typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods, such as the Pd-catalyzed annulation of alkynylbenzenes with thiol surrogates.
Introduction of the Acetate Group: The acetate group can be introduced via esterification reactions, where the hydroxyl group on the benzothiophene is reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzothiophenes.
Scientific Research Applications
Benzo[b]thiophen-5-yl acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the acetate group, used in similar applications but with different reactivity.
Benzothiophene Derivatives: Compounds like 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, which have different substituents and exhibit unique properties.
Uniqueness: Benzo[b]thiophen-5-yl acetate is unique due to the presence of the acetate group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives .
Properties
IUPAC Name |
1-benzothiophen-5-yl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-7(11)12-9-2-3-10-8(6-9)4-5-13-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPMZNIJCJSNFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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